molecular formula C18H15ClN2O2 B2798340 Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate CAS No. 23511-94-6

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate

Cat. No.: B2798340
CAS No.: 23511-94-6
M. Wt: 326.78
InChI Key: ORRALDYPDFHHER-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives are important compounds due to their variety of applications in medicinal and synthetic organic chemistry, as well as in the field of industrial chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives like this compound often involves base-catalyzed Friedlander condensations of o-aminobenzophenones . The synthesis can be achieved in two steps, initially obtaining ethyl-2-oxoquinoline-3-carboxylates, which are then reacted with POCl3 to obtain 2-chloroquinoline-3-carboxylates .


Molecular Structure Analysis

In the molecular structure of this compound, there is an intramolecular C—H O hydrogen bond forming an S(6) graph-set motif. The molecule is essentially planar with the mean plane of the ethyl acetate group making a dihedral angle of 5.02 (3) with the ethyl 6-chloro-2-ethoxyquinoline mean plane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Friedlander condensations and reactions with POCl3 . Other reactions that have been used in the synthesis of quinoline derivatives include reactions involving metal salts, Lewis acids, and Brønsted acid catalysts .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Regioselective SNAr Reactions : Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate, among other poly-halo-quinoline-3-carboxylates, can undergo highly regioselective substitution reactions to form various substituted products. These reactions are notable for their mild conditions and moderate to excellent yields (Zhao & Zhou, 2010).

  • Novel Synthesis Routes : Innovative methods for synthesizing derivatives of this compound have been developed. For instance, an unexpected direct synthesis from chlorotrimethylsilane-promoted reactions has been disclosed (Li et al., 2020).

  • Friedländer Synthesis Applications : The compound has applications in Friedländer synthesis, which is a method for preparing quinolines. Such synthetic strategies are crucial in developing novel quinoline compounds for various scientific purposes (Degtyarenko et al., 2007).

Applications in Photovoltaics and Materials Science

  • Photovoltaic Properties : this compound derivatives have been studied for their photovoltaic properties. They demonstrate potential in organic–inorganic photodiode fabrication, indicating their role in developing new energy materials (Zeyada et al., 2016).

  • Structural and Optical Properties : Investigations into the structural and optical properties of thin films made from derivatives of this compound contribute to a better understanding of their potential applications in electronics and optoelectronics (Zeyada et al., 2016).

Biomedical and Pharmaceutical Research

  • Antibacterial Activities : Derivatives of this compound have been synthesized and tested for antibacterial activities. This exploration underscores their potential in developing new antimicrobial agents (Nahas & Abdel-Hafez, 2005).

  • Synthesis of Metabolites : Research into the synthesis of metabolites of this compound derivatives provides insights into their potential applications in drug development and pharmacology (Mizuno et al., 2006).

Properties

IUPAC Name

ethyl 4-anilino-6-chloroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-2-23-18(22)15-11-20-16-9-8-12(19)10-14(16)17(15)21-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRALDYPDFHHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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